

A Comparative Guide to TRPC Channel Blockade: ML204 versus Pico145

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Compound of Interest

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This guide provides a detailed comparison of two prominent small-molecule inhibitors of Transient Receptor Potential Canonical (TRPC) channels: ML204 and Pico145. The focus is on their efficacy and selectivity in blocking TRPC4 and TRPC5 channels, which are implicated in a variety of physiological and pathological processes, including smooth muscle function, neuronal signaling, and kidney disease.

Introduction to TRPC4/5 Channel Inhibitors

TRPC4 and TRPC5 are non-selective cation channels that can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] The lack of potent and selective pharmacological tools has historically hindered the elucidation of their specific roles. ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5 channels.[2] More recently, Pico145 has emerged as an exceptionally potent inhibitor of TRPC1/4/5 channels.[3] This guide offers a head-to-head comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency (IC₅₀) of ML204 and Pico145 against TRPC4 and TRPC5 channels under various experimental conditions.

Table 1: Inhibitory Potency (IC50) of ML204

Target Channel	Assay Type	Activation Method	Reported IC50	Reference
TRPC4β	Fluorescence (Ca2+ influx)	μ-opioid receptor stimulation (DAMGO)	0.96 μM	[2][4]
TRPC4β	Whole-Cell Patch Clamp	μ-opioid receptor stimulation (DAMGO)	2.9 μM	[5]
TRPC4β	Whole-Cell Patch Clamp	Intracellular GTPyS	2.85 μM	[6]
TRPC5	Whole-Cell Patch Clamp	μ-opioid receptor stimulation	~65% inhibition at 10 μM	[7]
TRPC6	Fluorescence (Membrane Potential)	Muscarinic receptor stimulation (ACh)	18.4 μM	[6]

Table 2: Inhibitory Potency (IC50) of Pico145

Target Channel	Assay Type	Activation Method	Reported IC50	Reference
TRPC4 (homomeric)	Fluorescence (Ca ²⁺ influx)	(-)-englerin A	0.349 nM	[8]
TRPC5 (homomeric)	Fluorescence (Ca ²⁺ influx)	(-)-englerin A	1.3 nM	[8]
TRPC4-TRPC1 (heteromeric)	Fluorescence (Ca ²⁺ influx)	(-)-englerin A	0.033 nM	[9]
TRPC5-TRPC1 (heteromeric)	Fluorescence (Ca ²⁺ influx)	(-)-englerin A	0.199 nM	[10]
TRPC4 (native in ileal myocytes)	Whole-Cell Patch Clamp	Intracellular GTPyS	3.1 pM	[11][12]
TRPC4 (native in ileal myocytes)	Fluorescence (Ca ²⁺ influx)	Carbachol	2.7 pM	[11][12]

Selectivity Profile

ML204: ML204 demonstrates good selectivity for TRPC4/5 over other TRP channels. At concentrations up to 22 μ M, it shows no significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels.[13] It exhibits a 19-fold selectivity for TRPC4 over TRPC6 when activated via muscarinic receptors.[2][4]

Pico145: Pico145 displays remarkable selectivity. At a concentration of 100 nM, it has no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or store-operated Ca²⁺ entry mediated by Orai1.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence-Based Intracellular Calcium Assay

This protocol is adapted from the high-throughput screening method used for the characterization of ML204 and is also applicable for Pico145.[14]

Objective: To measure the inhibition of agonist-induced intracellular calcium ($[Ca^{2+}]_i$) influx through TRPC4/5 channels.

Methodology:

- **Cell Culture and Plating:** HEK293 cells stably co-expressing the target TRPC channel (e.g., TRPC4 β) and a corresponding GPCR (e.g., μ -opioid receptor) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are plated into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- **Compound Incubation:** After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (ML204 or Pico145) or vehicle (DMSO) for a predetermined period (e.g., 10-30 minutes) at room temperature.
- **Signal Measurement:** The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded.
- **Channel Activation:** An agonist specific for the co-expressed GPCR (e.g., DAMGO for μ -opioid receptor, carbachol for muscarinic receptors) is added to the wells to activate the TRPC channels.
- **Data Analysis:** The change in fluorescence intensity, indicative of $[Ca^{2+}]_i$, is monitored over time. The peak fluorescence response is used to determine the concentration-response curve for the inhibitor and to calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method based on studies characterizing both ML204 and Pico145.^{[7][11]}

Objective: To directly measure the inhibitory effect of the compounds on ion currents through TRPC4/5 channels.

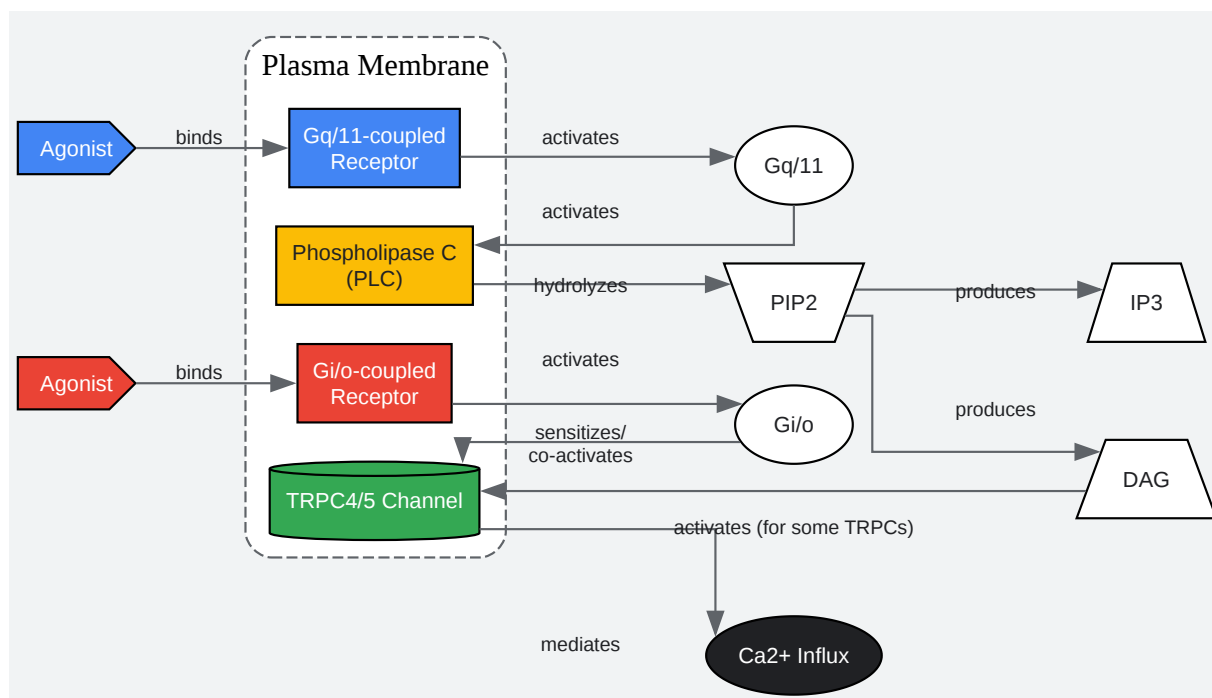
Methodology:

- **Cell Preparation:** HEK293 cells expressing the TRPC channel of interest are grown on glass coverslips.
- **Recording Setup:** Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological ion concentrations.
- **Pipette Solution:** Patch pipettes are filled with an intracellular solution. To study TRPC channel currents in isolation, the intracellular solution typically contains Cs⁺ instead of K⁺ to block potassium channels, and BAPTA or EGTA to chelate intracellular calcium. For GPCR-mediated activation, GTP can be included in the pipette solution. For direct G-protein activation, GTPyS can be used.
- **Whole-Cell Configuration:** A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Current Recording:** The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by voltage ramps or steps.
- **Channel Activation and Inhibition:** TRPC channel currents are activated by applying an agonist to the extracellular solution or by the inclusion of GTPyS in the intracellular solution. Once a stable baseline current is established, the test compound (ML204 or Pico145) is perfused into the chamber at various concentrations.
- **Data Analysis:** The amplitude of the TRPC-mediated current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GPCR-Mediated TRPC4/5 Activation

TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o coupled GPCRs. The activation often requires the coincidence of signals from both pathways.[15]

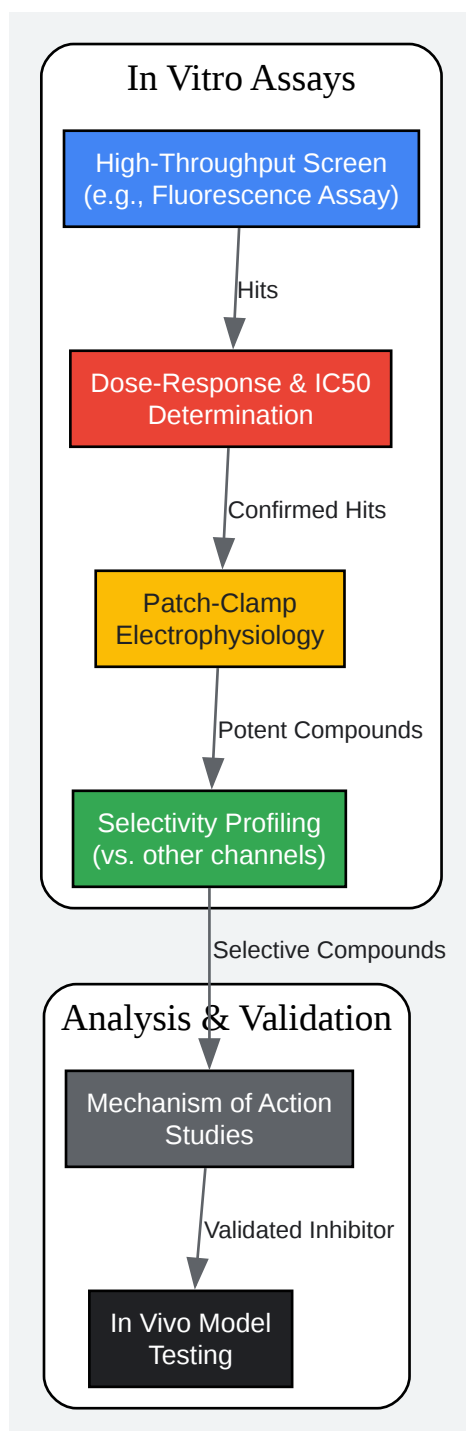


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Caption: GPCR-mediated activation of TRPC4/5 channels.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel TRPC channel inhibitor.



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Caption: Experimental workflow for TRPC inhibitor characterization.

Conclusion

Both ML204 and Pico145 are valuable tools for studying TRPC4 and TRPC5 channels.

- ML204 is a potent and selective inhibitor with micromolar efficacy. It has been extensively used and validated in numerous studies, making it a reliable choice for experiments where micromolar concentrations are acceptable.
- Pico145 represents a significant advancement in TRPC channel pharmacology, exhibiting extraordinary potency in the picomolar to low nanomolar range. Its high potency and selectivity make it an ideal tool for studies requiring very low concentrations of inhibitor to achieve channel blockade, minimizing the potential for off-target effects.

The choice between ML204 and Pico145 will depend on the specific requirements of the experiment, including the desired potency, the expression levels of the target channels, and the potential for off-target effects. For studies demanding the highest potency and selectivity, Pico145 is the superior choice.

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